2,6-Diethoxybenzoic acid

Description

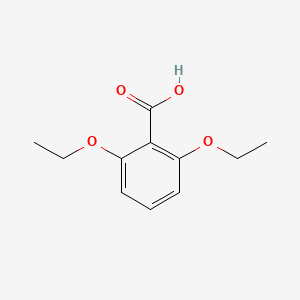

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-8-6-5-7-9(15-4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIVSLVJEQVKLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392416 | |

| Record name | 2,6-Diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82935-36-2 | |

| Record name | 2,6-Diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Regioselective Synthesis of 2,6-Diethoxybenzoic Acid from Resorcinol

Executive Summary

2,6-disubstituted benzoic acids are pivotal structural motifs in medicinal chemistry and materials science. This guide provides an in-depth, field-proven methodology for the synthesis of 2,6-diethoxybenzoic acid, a key intermediate, starting from the readily available bulk chemical, resorcinol. The presented two-step synthetic pathway is designed for high regioselectivity and overall efficiency. The strategy involves an initial exhaustive O-ethylation of resorcinol via the Williamson ether synthesis, followed by a highly regioselective carboxylation at the C2 position, facilitated by directed ortho metalation (DoM). This document elucidates the mechanistic underpinnings of each transformation, provides detailed, self-validating experimental protocols, and emphasizes the critical safety considerations required for handling the involved reagents. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: Strategic Importance and Synthetic Overview

Resorcinol (benzene-1,3-diol) is a common phenolic compound used extensively in the production of resins, pharmaceuticals, and other organic chemicals.[1][2][3] Its C2 symmetric structure and activated aromatic ring make it an ideal starting point for the synthesis of complex, multi-substituted aromatic compounds. The target molecule, this compound, is an analogue of 2,6-dimethoxybenzoic acid, a compound used in the synthesis of potent inhibitors for therapeutic targets like heat-shock protein 90, relevant in cancer treatment.[4] The precise arrangement of the two ethoxy groups flanking a carboxylic acid creates a unique steric and electronic environment, making it a valuable building block for drug development and ligand design.

The challenge in synthesizing this molecule lies in achieving the desired 1,2,3-trisubstitution pattern with high fidelity. Direct carboxylation of resorcinol, for instance via the Kolbe-Schmitt reaction, typically leads to a mixture of isomers, with 2,4-dihydroxybenzoic acid often being the major product.[5][6] To circumvent this lack of regioselectivity, a robust two-step strategy is employed:

-

Exhaustive Ethylation: The two acidic phenolic hydroxyl groups of resorcinol are converted to their corresponding ethyl ethers using the Williamson ether synthesis. This step proceeds in high yield to form the key intermediate, 1,3-diethoxybenzene.

-

Directed ortho Metalation (DoM) and Carboxylation: The two ethoxy groups on 1,3-diethoxybenzene act as powerful directed metalating groups (DMGs). They coordinate to a strong organolithium base, directing the deprotonation specifically to the shared ortho position (C2). The resulting aryllithium species is then trapped with carbon dioxide to install the carboxyl group, yielding the target this compound with excellent regiocontrol.

This guide will now detail the mechanistic basis and practical execution of each of these steps.

Physicochemical and Safety Data of Key Compounds

Proper planning and risk assessment are paramount. The following table summarizes key data for the materials involved in this synthesis.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |

| Resorcinol | C₆H₆O₂ | 110.1 | 110 | 277 | Skin/eye irritant, harmful if swallowed.[1][7][8] |

| Diethyl Sulfate | C₄H₁₀O₄S | 154.18 | -24 | 208 | Probable human carcinogen, corrosive, toxic.[9][10][11] |

| n-Butyllithium | C₄H₉Li | 64.06 | -76 | Decomposes | Pyrophoric, water-reactive, corrosive.[12][13][14] |

| 1,3-Diethoxybenzene | C₁₀H₁₄O₂ | 166.22 | N/A | 217 | Skin/eye irritant. |

| This compound | C₁₁H₁₄O₄ | 210.23 | 118-121 | N/A | Harmful if swallowed, causes skin/eye irritation. |

CRITICAL SAFETY DIRECTIVE: The reagents used in this synthesis, particularly diethyl sulfate and n-butyllithium, are extremely hazardous.

-

Diethyl Sulfate is a probable human carcinogen and a potent alkylating agent.[11] It must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving), a lab coat, and chemical splash goggles.[10][15]

-

n-Butyllithium (n-BuLi) is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[13][14] It also reacts violently with water.[12] All manipulations involving n-BuLi must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using syringe and cannula techniques. Ensure a Class D fire extinguisher is accessible.

Synthetic Pathway and Experimental Protocols

The overall synthetic transformation is depicted below.

Caption: Overall two-step synthesis of this compound from resorcinol.

Part 1: Synthesis of 1,3-Diethoxybenzene via Williamson Ether Synthesis

Causality & Mechanism: The Williamson ether synthesis is a classic Sₙ2 reaction.[16][17] The phenolic protons of resorcinol are acidic (pKa ≈ 9.3) and are readily deprotonated by a strong base like sodium hydroxide to form the highly nucleophilic disodium resorcinate. This dianion then attacks the electrophilic ethyl groups of diethyl sulfate in a concerted, bimolecular fashion, displacing the sulfate leaving group and forming the two new C-O ether bonds.[18] Using a phase-transfer catalyst is not strictly necessary but can accelerate the reaction in a biphasic system.

Detailed Experimental Protocol:

-

Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add resorcinol (55.0 g, 0.5 mol) and 250 mL of water. Stir until the resorcinol has fully dissolved.

-

Base Addition: Prepare a solution of sodium hydroxide (44.0 g, 1.1 mol) in 100 mL of water. Cool this solution in an ice bath and then add it slowly to the resorcinol solution via the dropping funnel.

-

Ethylating Agent Addition: With vigorous stirring, add diethyl sulfate (162 g, 1.05 mol) dropwise over a period of 1 hour. The reaction is exothermic; maintain the temperature below 50 °C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 100 °C) and maintain for 3 hours to ensure complete di-alkylation.

-

Work-up: Cool the reaction mixture to room temperature. The product, 1,3-diethoxybenzene, will separate as an oily upper layer. Transfer the entire mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers (the initial product layer and the two extracts).

-

Washing: Wash the combined organic layers with 10% aqueous NaOH (1 x 100 mL) to remove any unreacted resorcinol, followed by a saturated NaCl solution (brine) (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Purification: The crude 1,3-diethoxybenzene can be purified by vacuum distillation to yield a colorless oil. (Expected Yield: >85%).

Part 2: Synthesis of this compound via Directed ortho Metalation

Causality & Mechanism: The two ethoxy groups in 1,3-diethoxybenzene are Lewis basic and can coordinate to the Lewis acidic lithium ion of n-butyllithium. This pre-coordination complex positions the strongly basic butyl anion in close proximity to the C2 proton, which is the most acidic proton on the aromatic ring due to the inductive electron-withdrawing effect of the two adjacent oxygen atoms. This facilitates a rapid and clean deprotonation (metalation) to form 2,6-diethoxyphenyllithium. This aryllithium species is a potent nucleophile. Quenching the reaction with solid carbon dioxide (dry ice) results in a nucleophilic attack on the electrophilic carbon of CO₂, forming a lithium carboxylate salt. A final aqueous acid work-up protonates the carboxylate to yield the desired this compound. The use of anhydrous conditions and an inert atmosphere is critical to prevent the n-BuLi from reacting with atmospheric water or oxygen.[19]

Detailed Experimental Protocol:

-

Inert Atmosphere Setup: Assemble a 1 L three-necked round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add freshly distilled 1,3-diethoxybenzene (41.5 g, 0.25 mol) and 400 mL of anhydrous tetrahydrofuran (THF) via cannula or syringe.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 172 mL, 0.275 mol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for an additional 1 hour.

-

Carboxylation (Quench): Cautiously add an excess of crushed dry ice (CO₂(s), approx. 100 g) to the reaction mixture in small portions. The reaction is exothermic. Allow the mixture to slowly warm to room temperature overnight as the dry ice sublimes.

-

Work-up: Quench the reaction by slowly adding 100 mL of water. Most of the THF and hexanes can be removed by rotary evaporation.

-

Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 6 M hydrochloric acid (HCl). A white precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 50 mL).

-

Purification: The crude product can be recrystallized from an ethanol/water mixture to yield pure this compound as a white crystalline solid. (Expected Yield: >80%).

Experimental Workflow Visualization

The following diagram outlines the logical flow of operations for the complete synthesis.

Caption: Step-by-step experimental workflow for the two-part synthesis.

Conclusion

The synthesis of this compound from resorcinol is efficiently and regioselectively achieved through a two-step sequence comprising a Williamson ether synthesis followed by a directed ortho metalation and carboxylation. This methodology leverages classic, well-understood organic transformations to construct a valuable, highly substituted aromatic building block. The key to success lies in the precise control of reaction conditions and rigorous adherence to safety protocols, particularly when handling the hazardous reagents involved. This guide provides the necessary technical detail and causal reasoning to enable researchers to successfully implement and adapt this synthesis for applications in drug discovery and chemical research.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl sulfate. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes. [Link]

-

CUTM Courseware. (n.d.). Resorcinol - C6H6O2. [Link]

-

Vedantu. (n.d.). Resorcinol: Structure, Properties, Uses & Synthesis Explained. [Link]

-

National Center for Biotechnology Information. (n.d.). Resorcinol. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Resorcinol. [Link]

-

GeeksforGeeks. (2023). Resorcinol Formula - Structure, Properties, Uses, Sample Questions. [Link]

-

Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexane. [Link]

-

New Jersey Department of Health. (n.d.). Diethyl sulfate - Hazardous Substance Fact Sheet. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dimethoxybenzoic Acid. PubChem Compound Database. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2,6-Dimethoxybenzoic acid (HMDB0029273). [Link]

-

The Good Scents Company. (n.d.). 2,6-dimethoxybenzoic acid. [Link]

-

Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. [Link]

-

The Williamson Ether Synthesis. (n.d.). [Link]

-

Chemistry LibreTexts. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Ohde, D., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI. [Link]

-

Wikipedia. (n.d.). Kolbe–Schmitt reaction. [Link]

-

ResearchGate. (n.d.). Enzymatic carboxylation of resorcinol to 2,6-dihydroxybenzoic acid.... [Link]

-

J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

-

ResearchGate. (2023). (PDF) Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. [Link]

-

BYJU'S. (n.d.). Kolbe Reaction Mechanism. [Link]

-

Z. Naturforsch. (2002). Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. [Link]

-

MDPI. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. Resorcinol: Structure, Properties, Uses & Synthesis Explained [vedantu.com]

- 3. Resorcinol - Wikipedia [en.wikipedia.org]

- 4. 2,6-Dimethoxybenzoic acid | 1466-76-8 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Resorcinol Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. nj.gov [nj.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. youtube.com [youtube.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,6-Diethoxybenzoic Acid: Physicochemical Properties and Synthetic Insights

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diethoxybenzoic acid is a disubstituted aromatic carboxylic acid. Its structure, characterized by a benzoic acid core with two ethoxy groups at the ortho positions, imparts unique steric and electronic properties that make it a molecule of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. The strategic placement of the ethoxy groups can influence the molecule's acidity, solubility, and interaction with biological targets. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details its synthesis, and discusses its potential applications, with a focus on providing a technical resource for professionals in the field.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of this compound is to define its molecular structure and key identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 16576-65-3 | N/A |

| Molecular Formula | C₁₁H₁₄O₄ | N/A |

| Molecular Weight | 210.23 g/mol | N/A |

| Canonical SMILES | CCOC1=C(C(=CC=C1)OCC)C(=O)O | N/A |

| InChI Key | FHEJLISSSRXERI-UHFFFAOYSA-N | N/A |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate are critical in drug development, influencing everything from formulation to bioavailability. Due to the limited availability of public data for this compound, the following properties are primarily sourced from a European patent, which details its synthesis and characterization.[1]

| Property | Value | Remarks | Source |

| Melting Point | 103 - 104 °C | Crystalline solid | [1] |

| Boiling Point | Not available | Data not found in public literature. | N/A |

| Solubility | Not available | Specific solubility data in various solvents is not readily available. However, based on its structure, it is expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide. | N/A |

| pKa | Not available | The acidity of the carboxylic acid group is expected to be influenced by the steric hindrance of the two ortho-ethoxy groups. | N/A |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, δ): 1.45 (t, 6H, 2xCH₃), 4.10 (q, 4H, 2xOCH₂), 6.55 (d, 2H, Ar-H), 7.25 (t, 1H, Ar-H).[1]

Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹): 2990 (C-H stretch), 1700 (C=O stretch of carboxylic acid), 1600, 1470 (C=C aromatic stretch), 1250 (C-O ether stretch), 910 (O-H bend of carboxylic acid dimer).[1]

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 2,6-dichlorobenzoic acid with sodium ethoxide in the presence of a copper catalyst.[1]

"2,6-Dichlorobenzoic_acid" [label="2,6-Dichlorobenzoic Acid"]; "Sodium_Ethoxide" [label="Sodium Ethoxide"]; "Copper_I_Chloride" [label="Copper(I) Chloride (catalyst)"]; "Ethanol" [label="Ethanol (solvent)"]; "Reaction" [label="Reaction at Elevated\nTemperature and Pressure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acidification" [label="Acidification\n(e.g., with HCl)"]; "Isolation" [label="Isolation and Purification\n(Crystallization)"]; "Product" [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"2,6-Dichlorobenzoic_acid" -> "Reaction"; "Sodium_Ethoxide" -> "Reaction"; "Copper_I_Chloride" -> "Reaction"; "Ethanol" -> "Reaction"; "Reaction" -> "Acidification" [label="Work-up"]; "Acidification" -> "Isolation"; "Isolation" -> "Product"; }

Caption: Synthetic workflow for this compound.Experimental Protocol

The following is a generalized procedure based on the principles outlined in the patent literature.[1]

-

Reaction Setup: In a pressure-resistant vessel, dissolve 2,6-dichlorobenzoic acid and a catalytic amount of copper(I) chloride in ethanol.

-

Addition of Base: Add a solution of sodium ethoxide in ethanol to the reaction mixture.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature of approximately 150-180°C for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dissolve the residue in water and acidify the solution with a mineral acid (e.g., hydrochloric acid) to precipitate the crude this compound.

-

Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as needle-like crystals.[1]

Potential Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential utility:

-

Scaffold for Medicinal Chemistry: The 2,6-disubstituted benzoic acid core can serve as a scaffold for the synthesis of more complex molecules with potential biological activity. The ethoxy groups can be modified or can serve to modulate the lipophilicity and metabolic stability of a lead compound.

-

Enzyme Inhibitors: Benzoic acid derivatives are known to inhibit various enzymes. The specific substitution pattern of this compound could be explored for its potential to inhibit targets of therapeutic interest.

-

Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers and metal-organic frameworks (MOFs). The properties of this compound could be leveraged in the design of new materials with specific thermal or electronic properties.

Conclusion

This compound is a chemical entity with defined physicochemical properties that, while not extensively studied, holds potential for applications in various scientific domains. This guide has consolidated the available technical information, with a significant reliance on patent literature for its fundamental properties and synthesis. The provided experimental framework for its preparation offers a starting point for researchers interested in exploring this molecule further. As with any chemical compound, further investigation is warranted to fully elucidate its properties and unlock its potential in drug discovery and materials science.

References

-

PubChem. 2,6-Dimethoxybenzoic acid. National Center for Biotechnology Information. [Link]

- Method for producing ortho-alkoxybenzoic acid. EP0520815B1.

Sources

An In-depth Technical Guide to 2,6-Dialkoxybenzoic Acids: A Case Study on 2,6-Dimethoxybenzoic Acid

A Note to the Reader: Initial inquiries for a comprehensive technical guide on 2,6-diethoxybenzoic acid revealed a significant scarcity of available scientific literature, spectroscopic data, and established synthesis protocols. This suggests that the diethoxy derivative is not a commonly studied or commercially available compound. In contrast, the closely related analogue, 2,6-dimethoxybenzoic acid , is a well-documented and widely utilized chemical intermediate.

Therefore, this guide will focus on 2,6-dimethoxybenzoic acid as a representative example of a 2,6-dialkoxybenzoic acid. The principles of synthesis, characterization, and potential applications discussed herein are likely to be analogous for other related structures, providing a strong foundational understanding for researchers in the field.

Introduction: The Structural and Functional Significance of 2,6-Dimethoxybenzoic Acid

2,6-Dimethoxybenzoic acid, a member of the benzoic acid derivative family, is a multifaceted organic compound of significant interest in both academic research and industrial applications. Its chemical structure, characterized by a carboxylic acid group flanked by two methoxy groups on a benzene ring, imparts unique electronic and steric properties that are pivotal to its reactivity and utility.

CAS Number: 1466-76-8[1][2][3]

Molecular Formula: C₉H₁₀O₄[1][2]

Molecular Weight: 182.17 g/mol [1][2]

The strategic placement of the methoxy groups at the ortho positions relative to the carboxylic acid functionality creates a sterically hindered environment. This steric hindrance influences the orientation of the carboxyl group and can modulate its acidity and reactivity in comparison to unsubstituted benzoic acid. Furthermore, the electron-donating nature of the methoxy groups impacts the aromatic ring's electron density, influencing its susceptibility to electrophilic substitution and other aromatic reactions. These distinct structural features make 2,6-dimethoxybenzoic acid a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. The following table summarizes the key physicochemical data for 2,6-dimethoxybenzoic acid.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 185-187 °C | |

| Solubility | Insoluble in water; soluble in alkali and organic solvents such as benzene and toluene. | |

| pKa | 3.44 (at 25 °C) |

Spectroscopic analysis provides a detailed fingerprint of the molecular structure. While experimental spectra can vary slightly based on instrumentation and conditions, the following provides an overview of the expected spectroscopic signatures for 2,6-dimethoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a powerful tool for confirming the arrangement of protons in the molecule. For 2,6-dimethoxybenzoic acid, the expected signals would include:

-

A singlet corresponding to the six protons of the two equivalent methoxy groups.

-

A doublet and a triplet in the aromatic region, corresponding to the three protons on the benzene ring.

-

A broad singlet for the acidic proton of the carboxylic acid group, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the carboxyl carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the methoxy carbons.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. For 2,6-dimethoxybenzoic acid, characteristic absorption bands would be observed for:

-

The O-H stretch of the carboxylic acid (a broad band).

-

The C=O stretch of the carbonyl group in the carboxylic acid.

-

C-O stretches associated with the methoxy groups and the carboxylic acid.

-

Aromatic C-H and C=C stretching vibrations.

Synthesis of 2,6-Dimethoxybenzoic Acid: A Mechanistic Approach

The synthesis of 2,6-dimethoxybenzoic acid can be achieved through various routes. A common and illustrative method involves the carboxylation of 1,3-dimethoxybenzene. The following protocol provides a conceptual overview of this synthesis, emphasizing the rationale behind each step.

Experimental Protocol: Carboxylation of 1,3-Dimethoxybenzene

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Objective: To synthesize 2,6-dimethoxybenzoic acid from 1,3-dimethoxybenzene via a carboxylation reaction.

Materials:

-

1,3-dimethoxybenzene

-

Sodium metal

-

Anhydrous toluene

-

Carbon dioxide (dry ice or gas)

-

Methanol

-

Concentrated hydrochloric acid

-

Acetone

-

Hexane

Procedure:

-

Activation and Metalation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, sodium metal is added to anhydrous toluene. The mixture is heated to reflux to disperse the sodium, then cooled to room temperature with vigorous stirring to form a fine sodium sand. This high surface area of sodium is crucial for the subsequent reaction. 1,3-dimethoxybenzene is then added. The reaction is stirred to facilitate the formation of a sodium salt of the aromatic ring, a key step in activating the ring for carboxylation.

-

Carboxylation: The reaction mixture is cooled, and an excess of crushed dry ice (solid carbon dioxide) is slowly added. Alternatively, dry carbon dioxide gas can be bubbled through the solution. The nucleophilic aromatic ring attacks the electrophilic carbon of CO₂, leading to the formation of a sodium carboxylate salt.

-

Quenching and Work-up: After the carboxylation is complete, the excess sodium is quenched by the careful addition of methanol. The reaction mixture is then acidified with concentrated hydrochloric acid to protonate the carboxylate salt, yielding the crude 2,6-dimethoxybenzoic acid.

-

Purification: The crude product is isolated and purified by recrystallization from a suitable solvent system, such as an acetone/hexane mixture, to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis Workflow of 2,6-Dimethoxybenzoic Acid.

Applications in Research and Drug Development

The unique structure of 2,6-dimethoxybenzoic acid makes it a valuable building block in the synthesis of various target molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Intermediates: It serves as a key intermediate in the preparation of more complex active pharmaceutical ingredients (APIs). For instance, it has been described as a key intermediate in the synthesis of gamma-resorcylic acid, a compound investigated for its potential activity against rheumatic fever.

-

Agrochemicals: The benzoic acid moiety is a common feature in many herbicides and pesticides. 2,6-dimethoxybenzoic acid can be used as a starting material for the synthesis of novel agrochemicals.

-

Material Science: The rigid structure and potential for hydrogen bonding make benzoic acid derivatives like this compound interesting for the development of liquid crystals and other advanced materials.

-

Organic Synthesis: In a broader context, it is used in organic synthesis as a sterically hindered carboxylic acid, which can be useful for directing reactions or for studying reaction mechanisms.

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling 2,6-dimethoxybenzoic acid.

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

If swallowed: Rinse mouth and seek medical attention.

-

If on skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled: Move to fresh air. If breathing is difficult, seek medical attention.

Conclusion

2,6-dimethoxybenzoic acid is a valuable and versatile chemical compound with a well-defined profile. Its unique structural characteristics, arising from the ortho-disubstituted methoxy groups, make it an important intermediate in various fields, most notably in the synthesis of pharmaceuticals and agrochemicals. A solid understanding of its synthesis, properties, and safe handling procedures is essential for its effective and responsible use in research and development. While information on its diethoxy analogue is scarce, the knowledge base for 2,6-dimethoxybenzoic acid provides a strong and relevant foundation for further exploration of this class of compounds.

References

-

PubChem. (n.d.). 2,6-Dimethoxybenzoic acid. Retrieved from [Link]

-

ChemBK. (n.d.). 2,6-Dimethoxy benzoic acid. Retrieved from [Link]

Sources

Unveiling the Solubility Profile of 2,6-Diethoxybenzoic Acid: A Technical Guide for Drug Development Professionals

Foreword: The Imperative of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount determinant of a drug's journey through the body, influencing everything from its dissolution rate in the gastrointestinal tract to its bioavailability and, ultimately, its efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility in various solvent systems is not merely academic—it is a critical prerequisite for successful formulation, process development, and preclinical assessment.[1] Low solubility can precipitate a cascade of challenges, including erratic in vitro results, underestimated toxicity, and poor bioavailability, escalating development costs and timelines.[1][2]

Physicochemical Landscape and Analogue-Informed Predictions

To understand the solubility of 2,6-diethoxybenzoic acid, we must first consider its molecular structure. The presence of a carboxylic acid group confers acidic properties and the potential for hydrogen bonding, while the two ethoxy groups and the benzene ring contribute to its lipophilicity.

A powerful strategy in the absence of direct data is the use of a structural analogue. 2,6-Dimethoxybenzoic acid serves as an excellent proxy, differing only by the length of the alkyl chains on the ether functionalities.

Table 1: Physicochemical Properties of 2,6-Dimethoxybenzoic Acid

| Property | Value | Source |

| Molecular Formula | C9H10O4 | [3] |

| Molecular Weight | 182.17 g/mol | [3][4] |

| Melting Point | 185-187 °C | [4][5] |

| logP (o/w) | 0.66 - 0.7 | [3][6] |

| Water Solubility | Insoluble / Hardly soluble | [5][7] |

| Organic Solvent Solubility | Soluble in methanol, DMSO, ethyl acetate, acetone, benzene, and toluene. | [5][7] |

Based on this analogue data, we can hypothesize that this compound will also exhibit poor aqueous solubility. The replacement of methoxy groups with the slightly larger and more non-polar ethoxy groups may further decrease its affinity for water while potentially enhancing its solubility in non-polar organic solvents. The fundamental principle of "like dissolves like" dictates that a solute will have the highest solubility in a solvent with a similar polarity.[8][9] Therefore, we can anticipate that this compound will be more soluble in polar aprotic solvents like DMSO and acetone, and less soluble in highly non-polar solvents like hexane, with intermediate solubility in alcohols and esters.

The Theoretical Framework of Solubility

The dissolution of a crystalline solid, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of several energetic factors:

-

Lattice Energy: The energy required to break the intermolecular forces holding the crystal lattice together. For this compound, these forces would include hydrogen bonds between the carboxylic acid groups and van der Waals interactions between the aromatic rings.

-

Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules. This involves the formation of new intermolecular forces between the solute and the solvent.

-

Cavitation Energy: The energy required to create a "hole" in the solvent to accommodate the solute molecule.

A compound dissolves when the solvation energy is sufficient to overcome the lattice energy and the cavitation energy. The solubility is therefore highly dependent on the specific interactions between the solute and the solvent:

-

Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor. Solvents that are also capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are likely to be effective at solvating the molecule.

-

Dipole-Dipole Interactions: The polar carbonyl and ether groups will interact favorably with polar solvents.

-

Van der Waals Forces: The non-polar benzene ring and ethoxy chains will interact via weaker van der Waals forces, which will be the primary mode of interaction in non-polar solvents.

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[10][11] This technique ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (analytical standard grade, >99% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Carefully add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A 24-hour incubation is typically recommended for thermodynamic solubility determination.[2] Longer times may be necessary and should be validated.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 4000 rpm for 10 minutes).[12]

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[12]

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a simple, rapid, and stable method for the quantification of benzoic acid and its derivatives.[12]

Suggested HPLC Method

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an acidic aqueous phase (e.g., water with 0.1% trifluoroacetic acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[12][13]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector set to a wavelength where this compound has significant absorbance (e.g., 220 nm or 254 nm).[14]

-

Injection Volume: 10 µL.

Calibration Curve Construction

-

Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) in a volumetric flask to create a primary stock solution of known concentration (e.g., 1000 µg/mL).[12]

-

Prepare Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations spanning the expected range of the diluted samples (e.g., 1-100 µg/mL).[12]

-

Analyze Standards: Inject each working standard into the HPLC system and record the peak area.

-

Plot the Curve: Generate a calibration curve by plotting the peak area versus the concentration of the standards. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to calculate the concentration of the unknown samples.

Analytical Workflow Diagram

Caption: Workflow for HPLC Quantification.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Example: Hexane | 1.88 | ||

| Example: Toluene | 2.38 | ||

| Example: Ethyl Acetate | 6.02 | ||

| Example: Ethanol | 24.5 | ||

| Example: Acetone | 20.7 | ||

| Example: Acetonitrile | 37.5 | ||

| Example: DMSO | 46.7 |

This table should be populated with the experimentally determined data.

The interpretation of these results should refer back to the theoretical principles discussed earlier. For instance, a higher solubility in ethanol compared to hexane would be attributed to the favorable hydrogen bonding interactions between the carboxylic acid group and the alcohol. Conversely, the solubility in toluene would be primarily driven by van der Waals forces.

Conclusion

While published data on the solubility of this compound is scarce, this guide provides a comprehensive framework for its empirical determination. By understanding the underlying physicochemical principles and employing the gold-standard shake-flask method coupled with a robust HPLC analytical procedure, researchers can generate the high-quality, reliable data essential for informed decision-making in the drug development pipeline. The methodologies detailed herein are not only applicable to this compound but can also be adapted for a wide range of organic molecules, underscoring the fundamental importance of experimental solubility assessment in the pharmaceutical sciences.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

- Unknown Source. (n.d.).

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

The Good Scents Company. (n.d.). 2,6-dimethoxybenzoic acid. Available at: [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

- Unknown Source. (2023). Solubility of Organic Compounds.

-

PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. Available at: [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available at: [Link]

-

SIELC Technologies. (n.d.). Benzoic Acid. Available at: [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available at: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dimethoxybenzoic acid 98 1466-76-8 [sigmaaldrich.com]

- 5. 2,6-Dimethoxybenzoic acid | 1466-76-8 [chemicalbook.com]

- 6. 2,6-dimethoxybenzoic acid, 1466-76-8 [thegoodscentscompany.com]

- 7. labsolu.ca [labsolu.ca]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

An In-depth Technical Guide to 2,6-Diethoxybenzoic Acid: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of 2,6-diethoxybenzoic acid, a significant building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. From its historical synthesis to its modern applications, this document offers researchers, scientists, and drug development professionals a detailed exploration of its properties, synthesis, and utility.

Introduction and Chemical Identity

This compound, with the chemical formula C₁₁H₁₄O₄, is a disubstituted aromatic carboxylic acid. The strategic placement of the two ethoxy groups ortho to the carboxylic acid function imparts unique steric and electronic properties to the molecule. These characteristics are pivotal in its synthetic applications, influencing reactivity and the conformation of resulting products.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 82935-36-2 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | Not widely reported, predicted to be similar to 2,6-dimethoxybenzoic acid (185-187 °C) | [3] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and ethyl acetate. Limited solubility in water. | Inferred from general properties of similar compounds |

Discovery and Historical Context

While a singular "discovery" paper for this compound is not readily apparent in modern databases, its synthesis is rooted in the foundational principles of organic chemistry developed in the 19th and early 20th centuries. The first documented mention of a closely related compound, the ethyl ester of 4-hydroxy-2,6-diethoxybenzoic acid, appeared in the British Chemical Abstracts in 1929.[4] This suggests that the synthesis of di-alkoxy benzoic acids was an area of active research during that period.

The conceptual framework for the synthesis of this compound relies on two key historical reactions:

-

The Kolbe-Schmitt Reaction: This reaction, developed in the mid-19th century, allows for the carboxylation of phenoxides. It is the primary method for synthesizing the precursor, 2,6-dihydroxybenzoic acid, from resorcinol.[5][6][7]

-

The Williamson Ether Synthesis: Developed by Alexander Williamson in 1850, this reaction remains a fundamental and versatile method for preparing ethers from an alkoxide and an alkyl halide.[8][9][10][11] This reaction is the cornerstone for converting the hydroxyl groups of 2,6-dihydroxybenzoic acid to the ethoxy groups of the target molecule.

The synthesis of this compound, therefore, stands on the shoulders of these pioneering discoveries in organic synthesis.

Synthesis of this compound: A Two-Step Approach

The most logical and commonly employed synthetic route to this compound is a two-step process starting from the readily available resorcinol.

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 2,6-Dihydroxybenzoic Acid (Kolbe-Schmitt Reaction)

The initial step involves the carboxylation of resorcinol to form 2,6-dihydroxybenzoic acid. The Kolbe-Schmitt reaction is the method of choice for this transformation.

Experimental Protocol: Synthesis of 2,6-Dihydroxybenzoic Acid

-

Reaction Setup: In a high-pressure autoclave, combine resorcinol (1.0 eq), anhydrous potassium carbonate (2.0-2.5 eq), and a suitable solvent such as glycerol or a mixture of ethanol and water.[7][12]

-

Carboxylation: Seal the autoclave and introduce carbon dioxide gas to a pressure of 1.35-2.4 MPa.[5]

-

Heating: Heat the reaction mixture to 130-180 °C with vigorous stirring. Maintain these conditions for 3-6 hours.[5]

-

Work-up: After cooling the reactor to room temperature, vent the excess CO₂. Transfer the reaction mixture to a beaker and dilute with water.

-

Acidification and Isolation: Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 1. This will precipitate the crude 2,6-dihydroxybenzoic acid.

-

Purification: The crude product, which may contain the 2,4-dihydroxybenzoic acid isomer, can be purified by recrystallization from hot water or by selective decomposition of the 2,4-isomer by heating the aqueous solution at a controlled pH.[5][7]

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

The second step is the etherification of the two hydroxyl groups of 2,6-dihydroxybenzoic acid using an ethylating agent, a classic example of the Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dihydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as acetone or butanone.[8]

-

Addition of Base: Add finely pulverized anhydrous potassium carbonate (K₂CO₃) (2.5-3.0 eq) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions.

-

Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (2.2-2.5 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a crystalline solid.

Characterization and Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A triplet around 1.3-1.5 ppm (6H, methyl protons of ethoxy groups).- A quartet around 4.0-4.2 ppm (4H, methylene protons of ethoxy groups).- A triplet around 7.2-7.4 ppm (1H, aromatic proton at C4).- A doublet around 6.5-6.7 ppm (2H, aromatic protons at C3 and C5).- A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | - A signal around 14-16 ppm (methyl carbons of ethoxy groups).- A signal around 64-66 ppm (methylene carbons of ethoxy groups).- Aromatic carbon signals between 105-160 ppm.- A signal for the carboxylic acid carbon around 165-170 ppm. |

| IR (Infrared) Spectroscopy | - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.- A sharp C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹.- C-O-C stretching vibrations for the ether linkages around 1250 cm⁻¹ and 1040 cm⁻¹.- C-H stretches from the aromatic ring and alkyl chains. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 210.23 g/mol . |

A patent for orexin receptor modulators reports ¹H NMR and MS data for a compound containing the 2,6-diethoxybenzoyl moiety, which aligns with the predicted chemical shifts.[14][15]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The sterically hindered nature of the carboxylic acid due to the flanking ethoxy groups can be exploited to direct reactions to other parts of a molecule or to create specific three-dimensional structures in the target compounds.

Orexin Receptor Modulators

A significant application of this compound is in the synthesis of orexin receptor modulators.[14][15][16][17] Orexin receptors are involved in the regulation of sleep-wake cycles, and their modulators are being investigated for the treatment of sleep disorders such as insomnia. In these complex drug molecules, the 2,6-diethoxybenzoyl group often serves as a key structural component that interacts with the receptor.

Other Pharmaceutical and Agrochemical Applications

Derivatives of dihydroxybenzoic acids, the precursors to this compound, have been explored for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[18][19][20][21][22] The etherification to form this compound can modulate these properties by altering the lipophilicity and metabolic stability of the parent compound. This makes it an attractive starting material for the synthesis of new drug candidates. Additionally, related benzoic acid derivatives have found applications in the agrochemical field as herbicides.[21][23]

Conclusion

This compound is a synthetically valuable compound with a rich history rooted in fundamental organic reactions. Its preparation, primarily through a two-step process involving the Kolbe-Schmitt reaction and Williamson ether synthesis, is a testament to the enduring power of classical organic chemistry. The unique structural features of this molecule make it a sought-after intermediate in the synthesis of complex, biologically active molecules, particularly in the development of novel therapeutics. As research in medicinal and materials chemistry continues to advance, the utility of this compound as a versatile building block is poised to expand further.

References

- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2,6-Dihydroxybenzoic Acid. BenchChem Technical Guides.

- ChemicalBook. (n.d.). 2,6-Dihydroxybenzoic acid synthesis.

- Grokipedia. (n.d.). Williamson ether synthesis.

- Royal Society of Chemistry. (2023). Electronic Supplementary Information A chemoselective hydroxycarbonylation and 13C-labeling of aryl diazonium salts using formic acid as C-1 source. RSC Advances.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid.

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

- Wessely, F., & Demmer, H. (1929). Synthese des 4-Hydroxy-2,6-diäthoxy-benzoesäure-äthylesters. British Chemical Abstracts, A, 298.

- MDPI. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Molecules, 28(24), 8039.

- Guidechem. (n.d.). What are the synthesis methods for 2,6-dihydroxybenzoic acid?.

- Automated Topology Builder. (n.d.). 2,6-Dimethoxybenzoicacid | C9H10O4 | MD Topology | NMR | X-Ray.

- Royal Society of Chemistry. (2023).

- Sumitomo Chemical Company, Limited. (1994). Method for producing 2,6-dihydroxybenzoic acid. U.S.

- National Institutes of Health. (2022). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC.

- Google Patents. (2016). Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators. U.S.

- Google Patents. (2011). Synthetic method of 2, 6-dimethoxy benzoic acid. CN101284778A.

- Google Patents. (1992). Novel benzoic acid derivatives and process for preparing the same. US5081271A.

- Human Metabolome Database. (n.d.). Showing metabocard for 2,6-Dimethoxybenzoic acid (HMDB0029273).

- Google Patents. (1983). Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof. US4409240A.

- Google Patents. (2023). Prodrugs and uses thereof. US11840560B2.

- Scribd. (n.d.). BOCSCI.

- Processes of Petrochemistry and Oil Refining. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. 23(1).

- Internet Archive. (1929). Full text of "British Chemical Abstracts, 1929".

- Benchchem. (n.d.). 2,6-Diethoxybenzaldehyde | 107694-28-0.

- Google Patents. (2023).

- Google Patents. (2011).

- ResearchGate. (2013).

- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)

- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709).

- Google Patents. (2021).

Sources

- 1. rsc.org [rsc.org]

- 2. scribd.com [scribd.com]

- 3. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Full text of "British Chemical Abstracts, 1929" [archive.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. US5304677A - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 2,6-Dihydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 13. 2,6-Dimethoxybenzoicacid | C9H10O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 14. USRE48841E1 - Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators - Google Patents [patents.google.com]

- 15. WO2011050198A1 - Disubstituted octahy - dropyrrolo [3,4-c] pyrroles as orexin receptor modulators - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. US11059828B2 - Disubstituted octahydropyrrolo[3,4-C]pyrroles as orexin receptor modulators - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. US4409240A - Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 21. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]

- 22. researchgate.net [researchgate.net]

- 23. CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid - Google Patents [patents.google.com]

A Senior Application Scientist's In-depth Technical Guide to the Theoretical pKa Calculation of 2,6-Diethoxybenzoic Acid

Foreword: The "Why" Before the "How"

In the landscape of drug discovery and development, the acid dissociation constant (pKa) is a fundamental physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn dictates its solubility, permeability, target binding, and overall pharmacokinetic and pharmacodynamic profile. For a molecule like 2,6-Diethoxybenzoic acid, a substituted aromatic carboxylic acid, an accurate understanding of its pKa is not merely academic; it is a critical piece of the puzzle in predicting its behavior in biological systems. This guide moves beyond a simple recitation of steps to provide a robust framework for the theoretical calculation of the pKa of this compound, grounded in first-principles quantum mechanical methods. We will explore the causal relationships behind methodological choices, ensuring a self-validating and scientifically rigorous approach.

Theoretical Foundations: Unpacking the Energetics of Deprotonation

The pKa is fundamentally a measure of the Gibbs free energy change (ΔG) associated with the deprotonation of an acid (HA) in a solvent, typically water:

HA ⇌ H⁺ + A⁻

The relationship between pKa and ΔG is given by the equation:

pKa = ΔG / (2.303 * RT)

where R is the ideal gas constant and T is the temperature in Kelvin. A direct calculation of this free energy in solution is computationally demanding. Therefore, we employ a thermodynamic cycle, often referred to as a Born-Haber cycle, to dissect the process into more manageable components.[1][2] This approach allows us to leverage the strengths of quantum chemical calculations in the gas phase and combine them with solvation models to approximate the solution-phase behavior.

Caption: Thermodynamic cycle for pKa calculation.

The cycle illustrates that the free energy of deprotonation in solution (ΔG°aq(deprot)) can be calculated by summing the free energies of deprotonation in the gas phase (ΔG°gas(deprot)) and the differential solvation free energies of the species involved.

The Unique Case of this compound: Steric Effects and Intramolecular Interactions

The ortho-disubstitution of the benzoic acid ring in this compound introduces significant steric hindrance. The two bulky ethoxy groups force the carboxylic acid group out of the plane of the benzene ring. This has two major consequences:

-

Inhibition of Resonance: The coplanarity required for effective resonance stabilization of the carboxylate anion with the aromatic ring is disrupted.

-

Intramolecular Hydrogen Bonding: The potential for an intramolecular hydrogen bond between the carboxylic proton and one of the ethoxy oxygen atoms in the undissociated acid is a critical factor to consider.[3][4] Conversely, in the carboxylate anion, a stabilizing intramolecular hydrogen bond is not possible.

These structural peculiarities necessitate a computational approach that can accurately model these non-covalent interactions and conformational preferences.

A Validated Computational Workflow for pKa Prediction

The following protocol outlines a robust and validated workflow for the theoretical pKa calculation of this compound using Density Functional Theory (DFT).

Step 1: Conformational Analysis and Geometry Optimization

The first and most critical step is to identify the lowest energy conformations of both the neutral acid and its conjugate base.

| Parameter | Recommendation | Rationale |

| Method | Molecular Mechanics (e.g., MMFF94) followed by DFT | A preliminary, less computationally expensive molecular mechanics search helps to identify a set of low-energy conformers, which are then refined using a more accurate DFT method. |

| DFT Functional | M06-2X or ωB97X-D | These functionals are well-suited for systems where non-covalent interactions, such as dispersion and hydrogen bonding, are important.[5] |

| Basis Set | 6-31+G(d,p) or larger | The inclusion of diffuse functions (+) is crucial for accurately describing the charge distribution in the anion, and polarization functions (d,p) are necessary for describing the geometry of the hydrogen bond. |

| Solvation Model | Implicit (e.g., SMD or PCM) | An implicit solvation model should be used during the final geometry optimizations to account for the influence of the solvent on the molecular geometry.[6] |

Protocol:

-

Perform a systematic conformational search for this compound and its carboxylate anion using a molecular mechanics force field.

-

Select the unique conformers within a reasonable energy window (e.g., 5-10 kcal/mol) of the global minimum.

-

Perform geometry optimizations for each of these conformers using a chosen DFT functional and basis set, incorporating an implicit solvation model for water.

-

Verify that the optimized structures are true minima by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum on the potential energy surface.

Step 2: Single-Point Energy Calculations

To obtain highly accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a larger basis set.

| Parameter | Recommendation | Rationale |

| DFT Functional | Same as optimization (M06-2X or ωB97X-D) | Consistency in the chosen functional is important. |

| Basis Set | 6-311+G(2df,2p) or aug-cc-pVTZ | A larger basis set provides a more accurate description of the electronic structure and leads to more reliable energy calculations. |

| Solvation Model | Implicit (e.g., SMD or PCM) | To calculate the solvation free energies. |

Protocol:

-

Using the optimized geometries from Step 1, perform single-point energy calculations for both the neutral acid and its conjugate base in both the gas phase and with the implicit solvation model for water.

-

Extract the electronic energies and, in the case of the solvated calculations, the solvation free energies.

Step 3: Calculation of Gibbs Free Energy and pKa

The final step involves combining the calculated energies to determine the pKa.

Protocol:

-

Calculate Gas-Phase Free Energy of Deprotonation (ΔG°gas(deprot)):

-

ΔG°gas(deprot) = G°gas(A⁻) + G°gas(H⁺) - G°gas(HA)

-

The Gibbs free energies of the acid (G°gas(HA)) and its conjugate base (G°gas(A⁻)) are obtained from the frequency calculations performed in Step 1.

-

The gas-phase free energy of the proton (G°gas(H⁺)) is a standard value, typically taken as -6.28 kcal/mol at 298.15 K.[5]

-

-

Calculate Solvation Free Energies (ΔG°solv):

-

ΔG°solv(HA) and ΔG°solv(A⁻) are obtained from the single-point energy calculations with the implicit solvation model (Step 2).

-

The experimental solvation free energy of the proton (ΔG°solv(H⁺)) is a well-established value, approximately -265.9 kcal/mol in water.[5]

-

-

Calculate Solution-Phase Free Energy of Deprotonation (ΔG°aq(deprot)):

-

ΔG°aq(deprot) = ΔG°gas(deprot) + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)

-

-

Calculate the pKa:

-

pKa = ΔG°aq(deprot) / (2.303 * RT)

-

Caption: Computational workflow for pKa prediction.

Data Presentation and Interpretation

For a comprehensive analysis, it is beneficial to compare the calculated pKa value with experimental data for related compounds.

| Compound | Predicted pKa (This work) | Experimental/Predicted pKa (Literature) |

| Benzoic Acid | Value from calculation | 4.20 |

| 2,6-Dimethoxybenzoic Acid | Value from calculation | 3.39 (Predicted)[7][8] |

| This compound | Calculated Value | No definitive experimental value found |

The calculated pKa for this compound is expected to be lower than that of benzoic acid due to the electron-donating nature of the ethoxy groups, which would typically decrease acidity. However, the steric hindrance forcing the carboxyl group out of the plane of the ring can counteract this electronic effect. A comparison with 2,6-Dimethoxybenzoic acid will be particularly insightful.

Conclusion: A Pathway to Predictive Accuracy

The theoretical calculation of the pKa of this compound is a non-trivial task that requires a careful and methodologically sound approach. By employing a robust computational workflow that accounts for conformational flexibility, non-covalent interactions, and solvent effects, we can achieve a high degree of accuracy in our predictions. This in-depth guide provides the theoretical underpinnings and practical steps necessary for researchers, scientists, and drug development professionals to confidently apply these methods in their work. The insights gained from such calculations are invaluable for the rational design of molecules with optimized physicochemical properties, ultimately accelerating the drug discovery and development process.

References

- Klicić, J. J., Friesner, R. A., Liu, S. Y., & Guida, W. C. (2002). Accurate prediction of acidity constants in aqueous solution via a combined quantum mechanics and continuum dielectric solvent model. The Journal of Physical Chemistry A, 106(7), 1327-1335.

- Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1403.

- Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society, 124(22), 6421-6427.

- Schrödinger, LLC. (2023). Jaguar, Release 2023-1. Schrödinger, LLC, New York, NY.

- Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are thermodynamic cycles necessary?. Theoretical Chemistry Accounts, 125(1-2), 3-21.

- Bryantsev, V. S., Dial, T. R., & Rappé, A. K. (2011). A DFT-based methodology for predicting pKa values of organic cations. The Journal of Physical Chemistry A, 115(41), 11291-11299.

- Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Aqueous solvation free energies of ions and ion− water clusters based on an accurate value for the absolute solvation free energy of the proton. The Journal of Physical Chemistry B, 110(32), 16066-16081.

- Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C. 01.

-

University of Illinois. (2019). Determining the pKa of Simple Molecules Using Gaussian 2016. [Link]

- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.

- Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094.

- Pliego Jr, J. R., & Riveros, J. M. (2001). The pKa of organic acids in aqueous solution from gas-phase deprotonation energies and solvation free energies. The Journal of Physical Chemistry A, 105(30), 7241-7247.

-

SchrödingerTV. (2013, June 28). Jaguar - pKa Prediction [Video]. YouTube. [Link]

- Liptak, M. D., & Shields, G. C. (2001). Comparison of density functional theory and ab initio methods for the calculation of absolute pKa's of substituted phenols. Journal of the American Chemical Society, 123(30), 7314-7319.

- Ho, J. (2014). Predicting pKa in implicit solvents: current status and future directions. Australian Journal of Chemistry, 67(10), 1441-1460.

-

Gaussian, Inc. (2016). Gaussian 16 Tutorial. [Link]

-

University of Illinois. (2020). Tutorial - Quantum Chemistry - pKa Estimations using Gaussian. [Link]

-

ResearchGate. (n.d.). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. [Link]

-

Chemistry LibreTexts. (2020, May 13). 13.16: Solvent Effects-Relative Conditions and pKa. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]

- Ciofini, I., & Adamo, C. (2007). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. The Journal of Physical Chemistry A, 111(2), 257-263.

-

Schrödinger, LLC. (n.d.). Jaguar for Life Science. [Link]

-

True Geometry. (n.d.). Solvent effects on pKa. [Link]

- Ho, J., & Ertem, M. Z. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17474-17484.

- Galano, A., & Alvarez-Idaboy, J. R. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A, 124(51), 10748-10758.

-

ResearchGate. (n.d.). Theoretical calculation of the pKa values of some drugs in aqueous solution. [Link]

-

SchrödingerTV. (2013, May 31). pKa prediction with 'Jaguar pKa' [Video]. YouTube. [Link]

-

SchrödingerTV. (2013, June 28). Jaguar - pKa Prediction [Video]. YouTube. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Prediction Of Chemical Reactivity Parameters And Physical Properties Of Organic Compounds From Molecular Structure Using SPARC. [Link]

-

ResearchGate. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

-

Filo. (2025, March 19). Why no intramolecular hydrogen bond in 2,6 hydroxy Benzoic acid. [Link]

-

Reddit. (2024, January 14). Intramolecular h-bonding and decrease in Pka. [Link]

-

ECETOC. (n.d.). pKa. [Link]

- Ishida, T., & Morita, A. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Journal of Computer Chemistry, Japan, 20(4), 111-120.

-

PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. [Link]

-

ResearchGate. (n.d.). How to calculate pKa values with Gaussian (using a published example/tutorial)?. [Link]

-

ResearchGate. (n.d.). Prediction of pKa values using the PM6 semiempirical method. [Link]

-

ACS Publications. (n.d.). DFT-Machine Learning Approach for Accurate Prediction of pKa. [Link]

-

ResearchGate. (n.d.). Effect of the intramolecular hydrogen bond in the pKa calculations. [Link]

-

Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. [Link]

-

PhytoBank. (2015, April 24). Showing 2,6-dimethoxy-benzoic acid (PHY0154216). [Link]

-

ChemRxiv. (n.d.). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link]

-

Royal Society of Chemistry. (n.d.). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. [Link]

-

ResearchGate. (n.d.). More of EPA's SPARC Online Calculator-The Need for High-Quality Predictions of Chemical Properties. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Sci-Hub. (n.d.). Intramolecular hydrogen bonds and the association and solubilities of substituted benzoic acids. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2,6-Dimethoxybenzoic acid (HMDB0029273). [Link]

-

FooDB. (2010, April 8). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Are thermodynamic cycles necessary for continuum solvent calculation of pKas and reduction potentials? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. PhytoBank: Showing 2,6-dimethoxy-benzoic acid (PHY0154216) [phytobank.ca]

- 8. Human Metabolome Database: Showing metabocard for 2,6-Dimethoxybenzoic acid (HMDB0029273) [hmdb.ca]

Potential Biological Activities of 2,6-Diethoxybenzoic Acid: A Technical Guide for Researchers